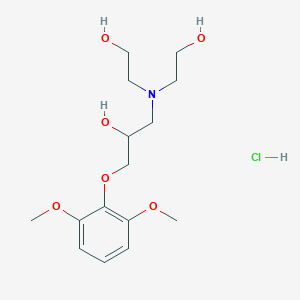
2,2'-((3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,2’-((3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride” is a chemical compound with a molecular weight of 233.69 . It is also known as 2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 233.69 . A related compound, 2-(2,6-dimethoxyphenoxy)ethanol, has a molecular formula of C10H14O4 .Wissenschaftliche Forschungsanwendungen
Esterification and Methylation Techniques
Radin et al. (1960) explored the use of 2,2-dimethoxypropane in the preparation of methyl esters, highlighting a method that could potentially be adapted for compounds with similar functional groups, such as 2,2'-((3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride, for esterification and methylation purposes (Radin, Hajra, & Akahori, 1960).
Fluorescence Derivatization for Chromatography
Yamaguchi et al. (1987) described a highly sensitive fluorescence derivatization reagent for alcohols, which could be relevant in analyzing or modifying compounds with hydroxy groups, suggesting potential analytical or synthetic applications of 2,2'-((3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).
Photochemical Reactions and Aryl Cations
Protti et al. (2004) investigated the photochemistry of certain chloroanisoles, leading to aryl cations, a process that could be explored with structurally similar compounds for synthesizing new materials or facilitating unique chemical transformations (Protti, Fagnoni, Mella, & Albini, 2004).
Enzymatic Modification for Antioxidant Synthesis
Adelakun et al. (2012) demonstrated the laccase-mediated oxidation of 2,6-dimethoxyphenol to produce dimers with enhanced antioxidant capacity. This approach could be applicable to the enzymatic modification of similar compounds for developing bioactive materials or improving existing compounds' antioxidant properties (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Synthesis and Characterization of Polyols
Wu et al. (2009) prepared polyfunctional polyols from an epoxy resin, which involves secondary amines, indicating potential pathways for synthesizing or modifying polymeric materials using compounds with similar structural features for applications in polyurethane production (Wu, Kong, Huang, Chen, & Chu, 2009).
Anodic Cyclization for Organic Synthesis
Okimoto et al. (2013) explored the electrooxidation of certain malonates to produce cyclized products, a methodology that could be adapted for synthesizing cyclic compounds or intermediates from linear precursors with similar functional groups (Okimoto, Yamamori, Ohashi, Hoshi, & Yoshida, 2013).
Eigenschaften
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6.ClH/c1-20-13-4-3-5-14(21-2)15(13)22-11-12(19)10-16(6-8-17)7-9-18;/h3-5,12,17-19H,6-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMHCDOPHNZUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC(CN(CCO)CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

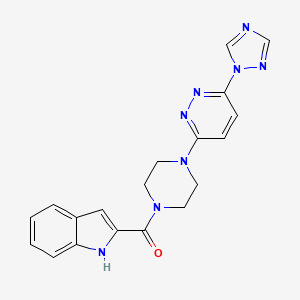

![Ethyl 2-(2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2751933.png)
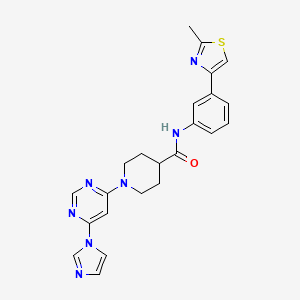

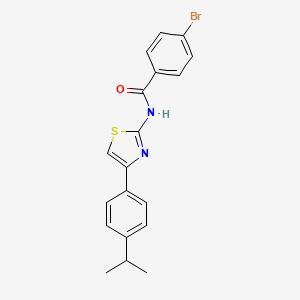

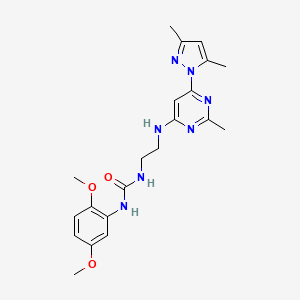
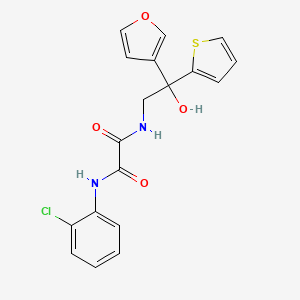
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2751947.png)
![2-[7-[(2,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2751948.png)
![Potassium [3-(trifluoromethyl)benzyl]trifluoroborate](/img/structure/B2751949.png)

